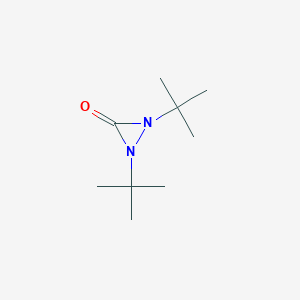![molecular formula C11H16N2O4S B009822 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide CAS No. 107294-87-1](/img/structure/B9822.png)
3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical reactions. For instance, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating a method that might be analogous to synthesizing 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide. Similarly, Sabbaghan and Hossaini (2012) reported a high-yield synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction, demonstrating a potential pathway for synthesizing complex benzamide structures (Morgan et al., 1990); (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been characterized using various spectroscopic techniques. Aneheim et al. (2015) synthesized N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide and characterized it, indicating the type of structural analysis applicable to similar compounds (Aneheim et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions. Kuo et al. (1993) explored the pharmacokinetics and metabolic interconversion of a specific benzamide derivative, which provides insights into the reactivity and metabolic pathways that might be relevant for 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide (Kuo et al., 1993).
Physical Properties Analysis
The physical properties, including crystalline forms and solubility, of benzamide derivatives have been studied. Yanagi et al. (2000) prepared two polymorphs of a related compound and characterized them using X-ray powder diffractometry and thermal analysis, demonstrating approaches to assess the physical properties of benzamide derivatives (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of benzamide derivatives are crucial for their potential applications. Liu et al. (2015) investigated the addition of a carbamoylsilane to N-sulfonylimines, leading to α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, which highlights the type of chemical modifications and properties that might be explored for 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide (Liu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c12-10-3-1-2-9(8-10)11(15)13-4-6-18(16,17)7-5-14/h1-3,8,14H,4-7,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJXPCYNPBIQRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCS(=O)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)











